molecular formula C10H16BNO3S B13414717 (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid

(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid

Cat. No.: B13414717
M. Wt: 241.12 g/mol
InChI Key: MDUYIENZDBGKCV-UHFFFAOYSA-N
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Description

(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(N-Methylpropan-2-ylsulfonimidoyl)phenyl)boronic acid is unique due to its sulfonimidoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where traditional boronic acids may not be as effective .

Properties

Molecular Formula

C10H16BNO3S

Molecular Weight

241.12 g/mol

IUPAC Name

[4-(N-methyl-S-propan-2-ylsulfonimidoyl)phenyl]boronic acid

InChI

InChI=1S/C10H16BNO3S/c1-8(2)16(15,12-3)10-6-4-9(5-7-10)11(13)14/h4-8,13-14H,1-3H3

InChI Key

MDUYIENZDBGKCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=NC)(=O)C(C)C)(O)O

Origin of Product

United States

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